Boc-(S)-3-amino-5-methylhexan-1-ol Boc-(S)-3-amino-5-methylhexan-1-ol
Brand Name: Vulcanchem
CAS No.: 230637-48-6
VCID: VC7393631
InChI: InChI=1S/C12H25NO3/c1-9(2)8-10(6-7-14)13-11(15)16-12(3,4)5/h9-10,14H,6-8H2,1-5H3,(H,13,15)/t10-/m1/s1
SMILES: CC(C)CC(CCO)NC(=O)OC(C)(C)C
Molecular Formula: C12H25NO3
Molecular Weight: 231.336

Boc-(S)-3-amino-5-methylhexan-1-ol

CAS No.: 230637-48-6

Cat. No.: VC7393631

Molecular Formula: C12H25NO3

Molecular Weight: 231.336

* For research use only. Not for human or veterinary use.

Boc-(S)-3-amino-5-methylhexan-1-ol - 230637-48-6

Specification

CAS No. 230637-48-6
Molecular Formula C12H25NO3
Molecular Weight 231.336
IUPAC Name tert-butyl N-[(3S)-1-hydroxy-5-methylhexan-3-yl]carbamate
Standard InChI InChI=1S/C12H25NO3/c1-9(2)8-10(6-7-14)13-11(15)16-12(3,4)5/h9-10,14H,6-8H2,1-5H3,(H,13,15)/t10-/m1/s1
Standard InChI Key WDNUNTNGUOKMFE-SNVBAGLBSA-N
SMILES CC(C)CC(CCO)NC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Boc-(S)-3-amino-5-methylhexan-1-ol consists of a six-carbon chain with a methyl branch at the fifth position, an (S)-configured amine at the third carbon, and a hydroxyl group at the terminal position. The Boc group ((CH3)3COC(O)\text{(CH}_3\text{)}_3\text{COC(O)}) protects the amine, enhancing stability during synthetic reactions. The compound’s stereochemistry is critical for its role in asymmetric synthesis, where chiral induction dictates biological activity in downstream products .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC12H25NO3\text{C}_{12}\text{H}_{25}\text{NO}_3
Molecular Weight231.332 g/mol
Density1.0±0.1g/cm31.0 \pm 0.1 \, \text{g/cm}^3
Boiling Point342.3 \pm 25.0 \, ^\circ\text{C}
Flash Point160.8 \pm 23.2 \, ^\circ\text{C}
Optical Activity(S)-configuration

Synthetic Methodologies

Diastereoselective Reduction of Ketones

A common route to β-amino alcohols involves the reduction of α-amino ketones. For example, NaBH4_4 in ethanol reduces NN-benzoyl-α-aminoalkyl trifluoromethyl ketones to yield syn-β-amino alcohols with high diastereoselectivity . Applying this method, Boc-(S)-3-amino-5-methylhexan-1-ol could be synthesized via reduction of a precursor ketone, preserving the (S)-configuration through steric control.

Protection-Deprotection Strategies

The Boc group is introduced via reaction of the amine with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) under basic conditions. Subsequent deprotection under acidic conditions (e.g., HCl in dioxane) regenerates the free amine, enabling further functionalization .

Applications in Organic Synthesis

Peptidomimetics and β-Peptides

Boc-(S)-3-amino-5-methylhexan-1-ol serves as a building block for “carba peptides,” where the hydroxyl group mimics peptide bonds’ carbonyl oxygen. Its structural similarity to β-amino acids enables the synthesis of β-peptides, which exhibit enhanced metabolic stability compared to natural peptides .

Chiral Auxiliaries and Catalysts

The compound’s chiral center facilitates its use in asymmetric catalysis. For example, β-amino alcohols are employed as ligands in enantioselective reductions or organocatalysts in aldol reactions .

Table 2: Industrial and Research Applications

ApplicationRole of Boc-(S)-3-Amino-5-Methylhexan-1-OlSource
Peptidomimetic SynthesisBackbone modification for enhanced stability
Asymmetric CatalysisChiral ligand or organocatalyst
Pharmaceutical IntermediatesPrecursor for bioactive molecule synthesis

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